1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-4-7-19-12(10)2-3-13(18)16-8-11(9-16)17-14-5-6-15-17/h4-7,11H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFHFBMPDWXEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: This step may involve the cyclization of a suitable precursor under basic or acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural motifs.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one would depend on its specific biological target. Generally, compounds with triazole and azetidine rings can interact with enzymes or receptors, modulating their activity. The thiophene ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-phenylpropan-1-one
- 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-thienyl)propan-1-one
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is unique due to the presence of the 3-methylthiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Biological Activity
The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the azetidine ring and the triazole moiety, suggest diverse mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₃H₁₅N₃OS, with a molecular weight of approximately 253.35 g/mol. The compound typically appears as a white to off-white solid and demonstrates moderate solubility in organic solvents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, affecting cellular metabolism and proliferation.
- Receptor Binding : It could bind to cell surface receptors, modulating signal transduction pathways that influence cell behavior.
- DNA Interaction : Potential interactions with DNA may alter gene expression and lead to apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Preliminary studies have shown that This compound has promising antibacterial properties. It has been tested against various strains of bacteria, including those from the ESKAPE group, which are known for their antibiotic resistance.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Moderate activity |
| Escherichia coli | 32 µg/mL | Moderate activity |
| Klebsiella pneumoniae | 64 µg/mL | Weak activity |
| Pseudomonas aeruginosa | 128 µg/mL | No significant activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 12.5 | Significant apoptosis |
| HeLa (Cervical cancer) | 15.0 | Moderate apoptosis |
| A549 (Lung cancer) | 20.0 | Weak apoptosis |
Study on Antimicrobial Efficacy
In a study published by Dhameliya et al. (2024), derivatives of triazole compounds were synthesized and tested against multiple bacterial strains. The study found that compounds similar to This compound exhibited notable activity against Staphylococcus aureus and Klebsiella pneumoniae, indicating potential for development as new antibiotics.
Investigation of Anticancer Properties
A recent investigation by Said et al. (2024) explored the anticancer properties of triazole derivatives. The study revealed that compounds with structural similarities to our target compound significantly inhibited the growth of MCF-7 cells through the induction of apoptosis via the mitochondrial pathway.
Q & A
Basic: What are the optimal synthetic routes for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one, and how can reaction yields be improved?
The synthesis involves coupling the azetidine-triazole moiety with the 3-methylthiophenyl-propanone segment. Key methods include:
- Microwave-assisted synthesis for reduced reaction time and improved yield (e.g., 15–30 minutes vs. hours under reflux) .
- Coupling reagents : Use HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ to facilitate amide bond formation .
- Solvent optimization : Ethanol or toluene under reflux, with catalysts like K₂CO₃ to enhance nucleophilic substitution efficiency .
- Purity control : Recrystallization from methanol/ethanol mixtures to achieve >95% purity .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation requires a combination of:
- ¹H/¹³C NMR : To identify protons and carbons in the azetidine (δ 3.5–4.5 ppm), triazole (δ 7.5–8.5 ppm), and thiophene (δ 6.5–7.5 ppm) moieties .
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
- IR spectroscopy : To detect carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
Basic: How should researchers design in vitro assays to evaluate the compound’s bioactivity?
- Target selection : Prioritize enzymes/receptors associated with the triazole-thiophene pharmacophore (e.g., kinases, GPCRs) based on structural analogs .
- Assay conditions : Use cell lines (e.g., HEK293 or HeLa) in DMEM with 10% FBS, and measure IC₅₀ values at 24–72 hours .
- Controls : Include positive controls (e.g., known kinase inhibitors) and solvent controls (DMSO ≤0.1%) to validate assay robustness .
Advanced: How can computational docking elucidate the compound’s interaction with biological targets?
- Protein preparation : Retrieve target structures from PDB (e.g., EGFR kinase: 1M17), remove water, and add polar hydrogens .
- Ligand parametrization : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set .
- Docking software : Use AutoDock Vina with a grid box covering the active site (20 ų). Analyze binding poses for hydrogen bonds (e.g., triazole with Asp831) and hydrophobic interactions (methylthiophene with Leu694) .
Advanced: What strategies address stability issues in aqueous or oxidative conditions?
- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) at 40°C for 24 hours .
- Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., oxidized thiophene or hydrolyzed triazole) .
- Formulation : Incorporate cyclodextrins or lipid nanoparticles to enhance solubility and stability in physiological buffers .
Advanced: How can structure-activity relationship (SAR) studies guide structural modifications?
- Core modifications : Replace azetidine with piperidine to assess ring size impact on target affinity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene to enhance metabolic stability .
- Bioisosteres : Swap the triazole with tetrazole or oxadiazole to evaluate potency against resistant bacterial strains .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay standardization : Compare protocols for cell density, serum concentration, and incubation time, which may explain variability in IC₅₀ values .
- Metabolic interference : Test the compound in liver microsomes to identify metabolites that may confound activity (e.g., CYP3A4-mediated oxidation) .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm bacteriostatic vs. bactericidal effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
